molecular formula C11H14N2 B13072890 N-Ethyl-1-methyl-1H-indol-5-amine

N-Ethyl-1-methyl-1H-indol-5-amine

Cat. No.: B13072890
M. Wt: 174.24 g/mol
InChI Key: XPZPIUHPENJGDY-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by an indole core with an ethyl group at the nitrogen atom and a methyl group at the 1-position.

Preparation Methods

The synthesis of N-Ethyl-1-methyl-1H-indol-5-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Ethyl-1-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Ethyl-1-methyl-1H-indol-5-amine can be compared with other indole derivatives such as:

The presence of both the ethyl and methyl groups in this compound makes it unique and can enhance its biological activity and chemical versatility.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-ethyl-1-methylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-3-12-10-4-5-11-9(8-10)6-7-13(11)2/h4-8,12H,3H2,1-2H3

InChI Key

XPZPIUHPENJGDY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

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